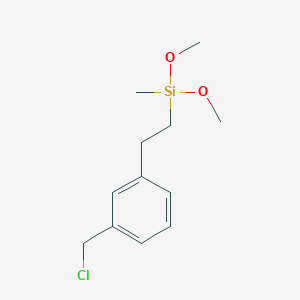

(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane

Description

(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane is an organosilicon compound featuring a phenethyl group substituted with a chloromethyl moiety and a silicon atom bonded to dimethoxy and methyl groups. Its structure combines aromaticity (from the phenethyl group) with reactive chlorine and hydrolyzable methoxy groups, making it a candidate for applications in adhesion promotion, surface modification, and polymer crosslinking.

Properties

Molecular Formula |

C12H19ClO2Si |

|---|---|

Molecular Weight |

258.81 g/mol |

IUPAC Name |

2-[3-(chloromethyl)phenyl]ethyl-dimethoxy-methylsilane |

InChI |

InChI=1S/C12H19ClO2Si/c1-14-16(3,15-2)8-7-11-5-4-6-12(9-11)10-13/h4-6,9H,7-8,10H2,1-3H3 |

InChI Key |

AFJSBUWKGNEOQM-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C)(CCC1=CC(=CC=C1)CCl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane typically involves the reaction of 3-(chloromethyl)phenethyl alcohol with dimethoxy(methyl)silane in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common catalysts used include platinum or palladium complexes, which facilitate the hydrosilylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrosilylation: The silane group can undergo hydrosilylation reactions with alkenes and alkynes, facilitated by transition metal catalysts.

Oxidation: The phenethyl moiety can be oxidized under specific conditions to form corresponding ketones or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, with reactions conducted under inert atmospheres (e.g., nitrogen or argon).

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used, often in acidic or basic media.

Major Products Formed

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.

Hydrosilylation Products: Silane-functionalized alkanes or alkenes.

Oxidation Products: Phenethyl ketones or aldehydes.

Scientific Research Applications

(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.

Medicine: Investigated for its role in drug delivery systems due to its ability to modify surface properties of nanoparticles.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane involves its ability to undergo various chemical transformations. The chloromethyl group is reactive towards nucleophiles, allowing for the introduction of different functional groups. The silane moiety can participate in hydrosilylation reactions, enabling the formation of silicon-carbon bonds. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between (3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane and analogous silanes:

Key Observations :

- Aromatic vs. Aliphatic Chains : The phenethyl group in the target compound introduces steric bulk and aromaticity, which may reduce synthetic yields compared to linear aliphatic analogs like (3-chloropropyl)dimethoxy(methyl)silane .

- Hydrolyzable Groups : Methoxy substituents (as in the target compound) hydrolyze faster than ethoxy groups (e.g., Chloromethylmethyldiethoxysilane), affecting moisture resistance in applications .

- Reactivity : The chloromethyl group enables nucleophilic substitution, similar to chloropropyl analogs, but the phenethyl group may direct reactivity toward aromatic substrates .

Performance Insights :

- The target compound’s phenethyl group may improve compatibility with aromatic matrices in composites, whereas chloropropyl analogs excel in bonding to polar substrates like glass .

- Methoxy groups offer faster hydrolysis for rapid surface modification but may compromise long-term stability compared to ethoxy derivatives .

Physicochemical Properties

Notes:

- The target compound’s higher molecular weight and aromaticity likely increase viscosity and boiling point compared to aliphatic analogs.

- logP values suggest similar hydrophobicity across chlorinated silanes, favoring applications in non-aqueous systems.

Biological Activity

(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane is a silane compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : CHClOSi

- Molecular Weight : 260.8 g/mol

This compound features a chloromethyl group attached to a phenethyl moiety, with dimethoxy and methyl groups contributing to its silane nature. These structural characteristics may influence its reactivity and biological interactions.

Cytotoxicity

Research into the cytotoxic effects of various silane compounds indicates that modifications in their structure can lead to varying levels of toxicity. A study examining the cytotoxic effects of silanes on Vero cells (African green monkey kidney cells) showed that compounds with similar structures could exhibit significant cytotoxicity, depending on their specific functional groups and molecular configurations .

| Compound | LC50 (mg/mL) | Cell Line |

|---|---|---|

| Fluoranthene | 0.0167 | Vero |

| Methyl Palmitate | >1.0 | Vero |

In this context, it is crucial to assess the cytotoxicity of this compound in comparison to these established compounds.

Antimicrobial Activity

The antimicrobial properties of silane compounds have been documented, particularly their effectiveness against various bacterial strains. For instance, a study highlighted the antimicrobial efficacy of silanes against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that similar chloromethyl-functionalized silanes could possess comparable activities .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 0.5 mg/mL |

| P. aeruginosa | 0.3 mg/mL |

These findings point towards the potential application of this compound in developing antimicrobial agents.

Study 1: Cytotoxic Effects

In a controlled study, various silanes were tested for their cytotoxic effects on different cell lines, including HeLa and RAW 264.7 cells. The results indicated that certain structural modifications led to increased toxicity, with some compounds exhibiting an LC50 below 1 mg/mL. This suggests that this compound may also demonstrate significant cytotoxicity under similar conditions.

Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of halogenated silanes against common pathogens. The study reported that compounds with chloromethyl groups exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. This reinforces the hypothesis that this compound could serve as a potent antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via hydrosilylation or nucleophilic substitution. For example, copper-catalyzed reactions using dimethoxy(methyl)silane derivatives (3 equiv) in THF at room temperature for 12 hours have shown yields >90% under inert conditions . Key parameters include silane stoichiometry, solvent choice (THF vs. toluene), and catalyst loading (e.g., 0.02 equiv Cu(OAc)₂). Optimization should prioritize inert atmosphere, temperature control (±2°C), and real-time monitoring via FT-IR for Si-Cl bond formation .

Q. How should researchers characterize the purity and structural integrity of this silane?

- Methodological Answer : Use a combination of:

- GC-MS for purity assessment (target >97% as per industrial standards) .

- ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 0.5–1.2 ppm for Si-CH₃, δ 3.5–4.0 ppm for -OCH₃).

- Elemental Analysis to validate C/H/Si/Cl ratios (theoretical: C 54.8%, H 7.1%, Si 11.6%, Cl 9.4%).

Cross-validate with Raman spectroscopy for Si-Cl vibrations (~480 cm⁻¹) .

Q. What safety protocols are critical when handling this chloromethyl-substituted silane?

- Methodological Answer :

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C in amber glass to prevent hydrolysis .

- Handling : Use spark-free tools, grounded containers, and PPE (nitrile gloves, face shield) due to flammability (Risk Code: 10/22/37/38) .

- Waste Management : Neutralize with aqueous NaHCO₃ before disposal; avoid contact with metals (corrosion risk) .

Advanced Research Questions

Q. How does the chloromethyl group influence the reactivity of this silane in cross-coupling or polymer grafting applications?

- Methodological Answer : The chloromethyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols). For polymer grafting:

- Step 1 : Functionalize silane with a methacrylate group via SN2 (K₂CO₃, DMF, 60°C).

- Step 2 : Radical-initiated copolymerization with styrene (AIBN, 70°C) yields hybrid materials. Monitor grafting efficiency via TGA (mass loss at 200–300°C indicates silane decomposition) .

Q. What computational methods can predict the solvation behavior and stability of this silane in polar solvents?

- Methodological Answer :

- MD Simulations : Use OPLS-AA force field in GROMACS to model solvent interactions (e.g., THF vs. DMF). Focus on Si-O bond lability in protic solvents .

- DFT Calculations : B3LYP/6-31G* level to assess hydrolysis pathways. Key parameters: Gibbs free energy (ΔG‡) for Si-Cl hydrolysis (~25 kcal/mol in H₂O) .

Q. Can this silane act as a precursor for lithium-ion battery electrolytes, and what challenges exist in electrochemical stability?

- Methodological Answer : Derivatives like dimethoxy(methyl)(trifluoropropyl)silane have been tested in weakly solvating electrolytes (WSEs). Challenges include:

- Conductivity : Optimize LiPF₆ concentration (3 mol L⁻¹) to balance ion mobility and viscosity.

- Anode Compatibility : Test Li reversibility via chronoamperometry; aim for >99% CE (current density: 0.5 mA cm⁻²).

- Stability Window : Cyclic voltammetry (0–4.6 V vs. Li/Li⁺) to detect oxidative decomposition (peaks >4.3 V indicate instability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.